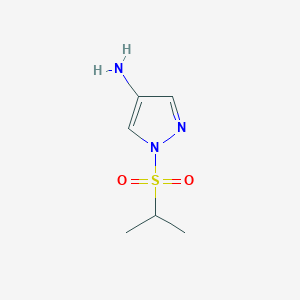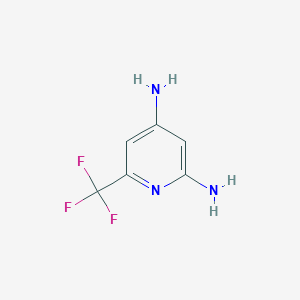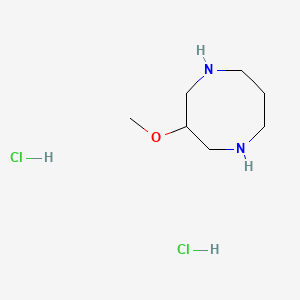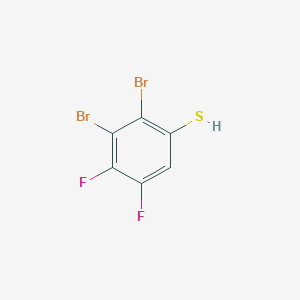![molecular formula C10H13ClF3NO B1459837 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride CAS No. 1373865-58-7](/img/structure/B1459837.png)
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride
Übersicht
Beschreibung
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride is a chemical compound with significant interest in various fields of research and industry. It is known for its unique structural properties, which include the presence of difluoroethoxy and fluorophenyl groups. This compound has a molecular formula of C10H14ClF2NO and a molecular weight of 237.67 g/mol.
Vorbereitungsmethoden
The synthesis of 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride involves several steps, typically starting with the preparation of the difluoroethoxy and fluorophenyl intermediates. The synthetic routes often include:
Formation of Difluoroethoxy Intermediate: This step involves the reaction of a suitable precursor with difluoromethyl ether under controlled conditions.
Fluorophenyl Intermediate Synthesis: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions.
Coupling Reaction: The difluoroethoxy and fluorophenyl intermediates are coupled using a suitable catalyst, often involving palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling.
Final Conversion: The final step involves the conversion of the coupled product to its hydrochloride salt form through acid-base reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethoxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride can be compared with other similar compounds, such as:
1-[3-(2,2-Difluoroethoxy)-phenyl]-ethylamine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom on the phenyl ring.
N,N-Difluoroethyl-3-phenylprop-2-en-1-amine hydrochloride: Another related compound with variations in the ethylamine group and phenyl ring substitutions.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-(2,2-difluoroethoxy)-3-fluorophenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-6(14)7-2-3-9(8(11)4-7)15-5-10(12)13;/h2-4,6,10H,5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHPNXQPCHPNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC(F)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)











